Martinostat hydrochloride
Description
Overview of Martinostat (hydrochloride) as a Histone Deacetylase Inhibitor and Research Probe
Martinostat is a potent and selective inhibitor of histone deacetylases. wikipedia.org It demonstrates particular efficacy against Class I HDAC isoforms (HDAC1, HDAC2, and HDAC3) and the Class IIb isoform, HDAC6, with inhibitory concentrations in the low nanomolar range. wikipedia.orgaxonmedchem.comcaymanchem.com Its selectivity is highlighted by its significantly lower potency against other HDAC isoforms. caymanchem.com The compound was named in recognition of the Martinos Center for Biomedical Imaging, the academic institution where it was developed. wikipedia.org
The inhibitory activity of Martinostat has been quantified through detailed biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for specific HDACs.
Inhibitory Activity of Martinostat against Recombinant Human HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 0.3 caymanchem.com |
| HDAC2 | 2.0 caymanchem.com |
| HDAC3 | 0.6 caymanchem.com |
| HDAC4 | 1,970 caymanchem.com |
| HDAC5 | 352 caymanchem.com |
| HDAC6 | 4.1 caymanchem.com |
| HDAC7 | >20,000 caymanchem.com |
| HDAC8 | >15,000 caymanchem.com |
| HDAC9 | >15,000 caymanchem.com |
Beyond its role as a selective inhibitor, Martinostat has been developed into a crucial research probe for studying epigenetics in living organisms. medchemexpress.commedchemexpress.com By labeling the molecule with the radioisotope carbon-11 (B1219553) ([11C]Martinostat), it can be used as a radiotracer for Positron Emission Tomography (PET) imaging. wikipedia.orgharvard.edu This innovative application allows for the non-invasive, quantitative imaging of HDAC expression and distribution in the central nervous system and major peripheral organs like the heart, spleen, and kidney. medchemexpress.comacs.orgnih.gov PET imaging with [11C]Martinostat provides a means to explore the role of HDACs in normal brain function and in various neuropsychiatric and neurodegenerative diseases. harvard.edunih.gov This tool is instrumental in understanding how drug candidates interact with HDAC targets within the brain and how these interactions relate to biological effects. harvard.edu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H31ClN2O2 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22;/h2-7,18-20,26H,8-15H2,1H3,(H,23,25);1H/b7-6+; |
InChI Key |
MRSVJZJSPMLBEO-UHDJGPCESA-N |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Martinostat Hydrochloride As an Hdac Modulator
Histone Deacetylase Isoform Selectivity and Potency
Martinostat exhibits a distinct profile of HDAC isoform selectivity, demonstrating potent inhibition of Class I and Class IIb HDACs at low nanomolar concentrations.
Inhibition Profiles for Recombinant Class I HDACs (HDAC1, HDAC2, HDAC3)
Martinostat demonstrates potent inhibitory activity against the recombinant forms of Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. Research has consistently shown that Martinostat inhibits these isoforms with low nanomolar affinities. medrxiv.org The half-maximal inhibitory concentration (IC50) values for Martinostat against these Class I HDACs are detailed in the table below, highlighting its potent nature.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.3 |
| HDAC2 | 2.0 |
| HDAC3 | 0.6 |
This table presents the IC50 values of Martinostat for recombinant Class I HDAC isoforms.
Inhibition Profiles for Recombinant Class IIb HDACs (HDAC6)
In addition to its potent activity against Class I HDACs, Martinostat is also a strong inhibitor of the Class IIb isoform, HDAC6. The IC50 value for HDAC6 is also in the low nanomolar range, indicating significant potency against this particular isoform.
| HDAC Isoform | IC50 (nM) |
| HDAC6 | 4.1 |
This table displays the IC50 value of Martinostat for the recombinant Class IIb HDAC isoform, HDAC6.
Comparative Selectivity over Other HDAC Isoforms (e.g., HDAC4, HDAC5, HDAC7, HDAC8, HDAC9)
A key characteristic of Martinostat is its remarkable selectivity for Class I and Class IIb HDACs over other HDAC isoforms. The inhibitory activity of Martinostat against other classes of HDACs is significantly lower, with IC50 values that are orders of magnitude higher. This selectivity minimizes off-target effects and underscores the specific nature of its interaction with HDACs 1, 2, 3, and 6. For instance, studies have shown that Martinostat has over 100-fold greater selectivity for these primary targets compared to other HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC4 | 1,970 |
| HDAC5 | 352 |
| HDAC7 | >20,000 |
| HDAC8 | >15,000 |
| HDAC9 | >15,000 |
This table illustrates the comparative IC50 values of Martinostat against other HDAC isoforms, demonstrating its high selectivity.
Molecular Engagement and Binding Mechanisms
The interaction of Martinostat with its target HDACs has been investigated using thermal stabilization assays, which provide insights into the direct binding and engagement of the compound with the proteins in both controlled and physiologically relevant environments.
In Vitro Thermal Stabilization Assays (CETSA) with Recombinant HDACs
While specific data from in vitro Cellular Thermal Shift Assays (CETSA) using only recombinant HDACs are not extensively detailed in the provided search results, the potent IC50 values against recombinant Class I and Class IIb HDACs strongly suggest a direct and stable binding interaction. The principle of CETSA relies on the fact that a ligand-bound protein is more resistant to thermal denaturation. The low nanomolar inhibition constants of Martinostat are indicative of a high-affinity binding that would lead to significant thermal stabilization of recombinant HDAC1, HDAC2, HDAC3, and HDAC6 in such an assay.
Ex Vivo Thermal Stabilization Assays with Tissue Homogenates (e.g., human brain, myocardium)
Ex vivo CETSA studies using tissue homogenates have provided crucial evidence of Martinostat's target engagement in a more complex biological matrix. In these assays, Martinostat has been shown to selectively bind to and stabilize Class I HDACs (isoforms 1, 2, and 3) within human brain tissue. nih.gov This confirms that the compound can effectively reach and interact with its primary targets in a native cellular environment.
Interestingly, while Martinostat is a potent inhibitor of recombinant HDAC6, thermal shift assays performed on human brain tissue did not show significant stabilization of this isoform. nih.gov This discrepancy suggests that the physiological context, including the potential for HDACs to exist in multi-protein complexes, may influence the binding and selectivity of Martinostat. nih.gov
Furthermore, CETSA performed on human myocardium demonstrated that Martinostat specifically stabilizes HDAC1, HDAC2, and HDAC3, but not HDAC6, within this tissue. medrxiv.org These findings from ex vivo assays in different human tissues are critical for understanding the compound's mechanism of action and confirming its engagement with Class I HDACs in physiologically relevant settings.
Radiosynthesis and Radiochemical Characterization of 11c Martinostat for Positron Emission Tomography Pet
Radiochemical Synthesis Pathways
The synthesis of [11C]Martinostat is primarily achieved through the carbon-11 (B1219553) methylation of its desmethyl precursor. Two main methods, utilizing either [11C]methyl iodide or [11C]methyl triflate as the methylating agent, have been established.
[11C]Methyl Iodide-Based Synthesis
The original and widely used method for producing [11C]Martinostat involves the use of [11C]methyl iodide ([11C]CH3I). nih.gov In this process, [11C]CH3I is trapped in a solution containing the desmethyl precursor of Martinostat dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.govsemanticscholar.org The reaction mixture is then heated to facilitate the methylation process. semanticscholar.org Specifically, the solution is heated to 110°C for a duration of 4 minutes. semanticscholar.org Following the reaction, the crude product is purified using high-performance liquid chromatography (HPLC) to isolate [11C]Martinostat. nih.govsemanticscholar.org This synthesis and purification can be accomplished within an average time of 35 minutes from the end of cyclotron bombardment. nih.gov
[11C]Methyl Triflate-Based Synthesis
An alternative and more recent approach to the radiosynthesis of [11C]Martinostat employs [11C]methyl triflate ([11C]CH3OTf). researchgate.netnih.gov This method was developed to improve upon the original synthesis by using ethanol (B145695) as the solvent instead of DMSO. researchgate.netnih.gov In this pathway, [11C]methyl triflate is trapped in a solution of the precursor (2 mg) dissolved in anhydrous ethanol (400 μl). researchgate.netnih.gov The reaction proceeds at ambient temperature for 5 minutes. researchgate.netnih.gov Purification of the resulting [11C]Martinostat is carried out using high-performance liquid chromatography, followed by solid-phase extraction with a hydrophilic-lipophilic cartridge. researchgate.netnih.gov This method has been validated for human use and has been successfully used to produce sufficient quantities of [11C]Martinostat for human PET scans. researchgate.netnih.gov
Radiochemical Yield, Purity, and Molar Activity Determination for Research Applications
The efficiency and quality of the radiosynthesis are critical for the successful application of [11C]Martinostat in research. Key parameters include radiochemical yield, radiochemical purity, and molar activity.
The [11C]methyl iodide-based synthesis in DMSO typically results in a non-decay-corrected radiochemical yield of 3–5%, calculated from the trapped [11C]CH3I. nih.govsemanticscholar.org The molar activity achieved with this method is approximately 37 ± 7.4 GBq/μmol. semanticscholar.org Another report cites a molar activity of 1.0 ± 0.2 Ci/μmol at the end of bombardment. nih.gov
The [11C]methyl triflate-based method has demonstrated a higher radiochemical yield of 11.4 ± 1.1% (non-decay corrected to trapped [11C]MeI). researchgate.netnih.gov This synthesis route yields a molar activity of 369 ± 53 GBq/μmol (9.97 ± 1.3 Ci/μmol) at the end of the 40-minute synthesis. researchgate.netnih.gov
Both methods consistently produce [11C]Martinostat with high radiochemical purity, which is essential for accurate and reliable PET imaging results. The [11C]methyl iodide method yields a radiochemical purity of ≥95%. nih.gov Similarly, the [11C]methyl triflate method also achieves a high radiochemical purity, although a specific percentage is not always stated, it is validated for human use. researchgate.netnih.gov
| Parameter | [11C]Methyl Iodide-Based Synthesis | [11C]Methyl Triflate-Based Synthesis |
|---|---|---|
| Radiochemical Yield (non-decay corrected) | 3–5% nih.govsemanticscholar.org | 11.4 ± 1.1% researchgate.netnih.gov |
| Molar Activity | 37 ± 7.4 GBq/μmol semanticscholar.org | 369 ± 53 GBq/μmol researchgate.netnih.gov |
| Radiochemical Purity | ≥95% nih.gov | Validated for human use researchgate.netnih.gov |
| Synthesis Time | ~35 minutes nih.gov | ~40 minutes researchgate.netnih.gov |
Quality Control Methodologies for Preclinical and Translational Research
Rigorous quality control (QC) is imperative to ensure the identity, purity, and suitability of [11C]Martinostat for both preclinical and translational research applications.
A fundamental QC procedure is the confirmation of the final product's identity. This is routinely achieved using analytical high-performance liquid chromatography (HPLC). nih.gov The identity of [11C]Martinostat is confirmed by co-injecting the synthesized radiotracer with a non-radioactive reference standard of Martinostat. The retention times of the radioactive peak and the UV-absorbing peak of the standard should match. nih.gov
The radiochemical purity of the final formulated [11C]Martinostat is also determined by analytical HPLC. nih.gov This analysis quantifies the percentage of the total radioactivity that is present as the desired [11C]Martinostat, ensuring that radioactive impurities are below acceptable limits. For the [11C]methyl iodide synthesis, a radiochemical purity of ≥95% is consistently achieved. nih.gov The [11C]methyl triflate method has been validated for human use, indicating it meets stringent purity requirements. researchgate.netnih.gov
Molar activity, a measure of the radioactivity per mole of the compound, is another critical QC parameter. It is determined from the HPLC chromatogram by relating the radioactivity of the product peak to the mass concentration, which is calculated from the area of the corresponding UV peak against a standard calibration curve. nih.gov
These QC measures, performed before release, ensure that the [11C]Martinostat produced is of sufficient quality for reliable and reproducible PET imaging studies in both animals and humans. researchgate.netnih.gov
In Vitro Cellular and Molecular Investigations of Martinostat Hydrochloride
Effects on Histone Acetylation Levels in Cellular Models
Martinostat has demonstrated significant effects on the acetylation of histone proteins, key regulators of chromatin structure and gene transcription. researchgate.net
Induction of Histone H3 Lysine (B10760008) 9 Acetylation (H3K9ac)
In studies utilizing human stem cell-derived neural progenitor cells, treatment with Martinostat led to a marked increase in the acetylation of histone H3 at the lysine 9 position (H3K9ac). nih.gov Specifically, a concentration of 2.5 μM Martinostat resulted in a significant elevation of H3K9ac levels compared to control cells treated with DMSO. nih.gov This effect was also observed in primary mouse neuronal cells, where Martinostat potently induced H3K9ac with an EC50 of 100 nM. caymanchem.com The induction of H3K9ac is a critical indicator of HDAC inhibition, as this modification is associated with a more open chromatin structure and increased transcriptional activity. researchgate.netnih.gov
Induction of Histone H4 Lysine 12 Acetylation (H4K12ac)
Concurrent with its effects on H3K9, Martinostat treatment also robustly increases the acetylation of histone H4 at lysine 12 (H4K12ac). nih.gov In human neural progenitor cells, a 2.5 μM concentration of Martinostat significantly enhanced H4K12ac levels. nih.gov Similar to H3K9ac, this effect was also demonstrated in primary mouse neuronal cells, with an EC50 value of 100 nM for H4K12ac induction. caymanchem.com The dual induction of both H3K9ac and H4K12ac underscores Martinostat's role as a potent inhibitor of class I HDACs. nih.gov
Modulation of Gene Expression Profiles in Human Neural Progenitor Cells
The changes in histone acetylation induced by Martinostat have direct consequences on the expression of various genes, particularly those involved in neuronal function and plasticity. nih.govacs.org
Upregulation of Neuroplasticity-Related Genes (e.g., BDNF, SYP, SYT1)
Treatment of human neural progenitor cells with Martinostat has been shown to upregulate the expression of genes critical for neuroplasticity. nih.gov Notably, a 2.5 μM Martinostat treatment led to a significant increase in the mRNA transcript levels of Brain-Derived Neurotrophic Factor (BDNF), Synaptophysin (SYP), and Synaptotagmin (B1177969) 1 (SYT1). nih.gov For instance, at this concentration, Martinostat increased the expression of BDNF and SYP to levels equivalent to or greater than those achieved with the well-characterized HDAC inhibitor SAHA, but at a quarter of the concentration. nih.gov
Table 1: Effect of Martinostat on Neuroplasticity-Related Gene Expression
| Gene | Treatment | Fold Change vs. DMSO Control | Reference |
|---|---|---|---|
| BDNF | 2.5 μM Martinostat | ~20-fold increase | nih.gov |
| SYP | 2.5 μM Martinostat | ~10-fold increase | nih.gov |
| SYT1 | 2.5 μM Martinostat | Significantly increased | nih.gov |
Broader Transcriptional Effects in Cultured Cells
Beyond specific neuroplasticity genes, Martinostat elicits broader changes in the transcriptional landscape of cultured cells. In human neural progenitor cells, treatment also resulted in a marked increase in the transcript level of progranulin (GRN), a gene implicated in neurodegeneration. nih.govnih.gov This indicates that the epigenetic modifications induced by Martinostat can influence a wide array of genes involved in both normal neuronal function and disease-related pathways. The transcriptional changes are consistently linked to the observed increases in histone H3 and H4 acetylation. nih.gov
Cellular Pathway Perturbations
The molecular effects of Martinostat extend to the perturbation of specific cellular signaling pathways. Chemoproteomic studies have suggested that Martinostat's engagement with HDACs can influence pathways related to synaptic function and calcium-dependent signaling. acs.org For example, the observation that synaptotagmin (SYT) transcript levels are increased by Martinostat, coupled with proteomic data showing an association between HDACs and SYTs, points towards a role for Martinostat in modulating synaptic and calcium-dependent signaling. acs.org Further research has highlighted the involvement of the c-Abl/HDAC2 signaling pathway in the epigenetic regulation of gene expression, a pathway that could be influenced by Martinostat's inhibitory activity. researchgate.netacs.org Dysregulation of HDACs, which are targeted by Martinostat, is implicated in synaptic plasticity and neurotransmission, suggesting that Martinostat's therapeutic potential may lie in its ability to correct these pathway perturbations. acs.org
Impact on Cell Cycle and DNA Damage Pathways
Martinostat (hydrochloride) is recognized as a histone deacetylase (HDAC) inhibitor. medchemexpress.commedchemexpress.com HDAC inhibitors are a class of compounds that can influence cell cycle progression and the response to DNA damage. glpbio.comglpbio.com These inhibitors can induce the accumulation of acetylated histones and non-histone proteins, which plays a crucial role in transcriptional regulation and cell cycle progression. drugbank.com The involvement of HDACs in these pathways suggests that Martinostat, as an HDAC inhibitor, likely affects these cellular processes. medchemexpress.comsparkjadesd.com
Regulation of Epigenetic Signaling Pathways
Martinostat is a potent inhibitor of specific histone deacetylases, which are key enzymes in epigenetic regulation. wikipedia.org It demonstrates high potency against class I HDACs (isoforms 1, 2, and 3) and class IIb HDAC (isoform 6). wikipedia.org The compound's inhibitory action leads to an increase in histone acetylation, a hallmark of epigenetic modification. nih.gov
In vitro studies have quantified the inhibitory activity of Martinostat against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.3 |
| HDAC2 | 2 |
| HDAC3 | 0.6 |
| HDAC4 | 1,970 |
| HDAC5 | 352 |
| HDAC6 | 4.1 |
| HDAC7 | >20,000 |
| HDAC8 | >15,000 |
| HDAC9 | >15,000 |
| Data sourced from Cayman Chemical caymanchem.com |
Research in primary mouse neuronal cells showed that Martinostat reduces the acetylation of lysine 9 on histone 3 (H3K9ac) and histone 4 lysine 12 (H4K12ac) with an EC50 of 100 nM for both. caymanchem.com Furthermore, in human neural progenitor cells, treatment with Martinostat resulted in increased levels of H3K9 and H4K12 acetylation. nih.gov This modulation of histone acetylation by Martinostat directly demonstrates its role in regulating epigenetic signaling pathways. nih.gov
Studies using [11C]Martinostat in postmortem human brain tissue have confirmed that it engages with HDAC isoforms 1, 2, and 3. acs.org This interaction with HDACs, which are part of larger multi-subunit complexes, underscores the compound's complex role in chromatin remodeling and gene transcription. acs.org The regulation of these epigenetic mechanisms is implicated in various cellular functions and disease states. researchgate.net
Inhibition of Androgen Receptor Signaling Pathway Activity in Prostate Cancer Cells
The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. nih.govnih.gov This pathway regulates multiple cellular processes, including proliferation and apoptosis. nih.gov While direct studies detailing the specific inhibitory effects of Martinostat on AR signaling in prostate cancer cells are not prevalent in the provided search results, the role of HDACs in cancer, including prostate cancer, is well-established. mdpi.comdovepress.com HDAC inhibitors can modulate the expression and activity of various proteins involved in cancer cell signaling. Given that Martinostat is a potent HDAC inhibitor, it is plausible that it could influence AR signaling, a key pathway in prostate cancer. However, specific experimental evidence from the provided results is required to fully delineate this interaction.
Efficacy in Glioma Cells
Histone deacetylase inhibitors have emerged as a promising class of anti-tumor agents for various cancers, including glioblastoma, the most aggressive type of glioma. ijbs.commdpi.com Research has shown that inhibiting HDACs can reduce the viability and promote the death of glioma cells. ijbs.com Specifically, the inhibition of class I HDACs has been demonstrated to disrupt the metabolic processes that GBM cells rely on for their high energy demands. mdpi.com
While the direct efficacy of Martinostat on glioma cells is not explicitly detailed in the provided search results, the known overexpression and critical role of HDACs, particularly HDAC1, HDAC2, and HDAC6, in glioma cell proliferation, migration, and resistance to therapy suggest that an inhibitor like Martinostat could have significant anti-glioma effects. mdpi.com For instance, the depletion of HDAC1 and HDAC2 has been shown to reduce the proliferation and migration of glioblastoma cells. mdpi.com Given Martinostat's potent inhibition of these specific HDAC isoforms, it represents a compound of interest for further investigation in the context of glioma treatment. wikipedia.orgcaymanchem.com
Preclinical in Vivo Characterization and Application of 11c Martinostat As an Imaging Biomarker
Pharmacokinetics and Biodistribution Studies in Animal Models
Pharmacokinetic and biodistribution studies are fundamental to establishing the viability of a radiotracer for in vivo imaging. These studies for [11C]Martinostat have been conducted across different animal species to understand its absorption, distribution, metabolism, and excretion profile, particularly its ability to penetrate the blood-brain barrier and bind to its target enzymes in the brain.
Initial evaluations in rodent models demonstrated that [11C]Martinostat possesses favorable properties for a CNS PET radiotracer. Studies in rats have shown that the radiotracer can effectively cross the blood-brain barrier. nih.gov The binding of [11C]Martinostat in the rat brain was found to be reversible and dose-dependent. acs.org Pre-treatment with non-radioactive Martinostat led to a dose-dependent reduction in the uptake of [11C]Martinostat, confirming its specific binding to HDACs in the brain. acs.org Furthermore, these rodent studies were pivotal in demonstrating that [11C]Martinostat binding can be used to quantify the target engagement of structurally distinct, brain-penetrant HDAC inhibitors. nih.gov In vivo PET-CT imaging in rats showed that the binding of [11C]Martinostat could be disrupted by a subsequent challenge with unlabeled Martinostat, providing evidence of its reversible binding to CNS targets. acs.org
| Animal Model | Key Findings |
| Rat | - Effective blood-brain barrier penetration. nih.gov |
| - Reversible and dose-dependent binding in the brain. acs.org | |
| - Specific binding to HDACs confirmed by blocking studies. acs.org | |
| - Utility in quantifying target engagement of other HDAC inhibitors. nih.gov |
Studies in nonhuman primates have provided a more detailed characterization of [11C]Martinostat's kinetic properties in a brain structure more analogous to humans. acs.org In baboons, [11C]Martinostat exhibited high uptake in the brain, with total distribution volumes (VT) ranging from approximately 30 to 54 mL/cm³. nih.govnih.gov The radiotracer penetrated the blood-brain barrier and showed significant uptake in the cortex, cerebellum, and subcortical regions. nih.gov The concentration of [11C]Martinostat in the brain reached its maximum at around 20 minutes post-injection and then decreased slowly over time. nih.gov
Kinetic analysis using a two-tissue compartment model revealed a high delivery and transport rate constant (K₁) and a slow dissociation rate constant (k₄), indicative of high specific binding. nih.govacs.org The average non-displaceable tissue uptake (VND) was estimated to be 8.6 ± 3.7 mL/cm³, suggesting a high level of specific binding of the radiotracer to HDACs. nih.govnih.gov Blocking studies with unlabeled Martinostat resulted in a significant reduction in regional VT values, confirming the specific binding and allowing for the estimation of high target occupancy (up to 99%). nih.govacs.org
| Parameter | Value | Significance |
| Total Distribution Volume (VT) | 29.9–54.4 mL/cm³ | High uptake and retention in the brain. nih.govnih.gov |
| Average K₁ | 0.65 mL/cm³/min | High delivery and transport into the brain. nih.govacs.org |
| Average k₄ | 0.0085 min⁻¹ | Slow dissociation, indicative of stable binding. nih.govacs.org |
| Average VND | 8.6 ± 3.7 mL/cm³ | Low non-specific binding, high specific signal. nih.govnih.gov |
| Target Occupancy (with blocking) | Up to 99% | Demonstrates high specific binding and sensitivity. nih.govacs.org |
The pig brain serves as another valuable large animal model for neuroimaging studies. Research in Danish landrace pigs has demonstrated that [11C]Martinostat distributes widely across different brain regions. nih.govresearchgate.net These studies provided the first in vivo/in vitro cross-validation of the radioligand, confirming its ability to measure HDAC1-3 levels in vivo. nih.gov The highest uptake of the radiotracer was observed in the cerebellum vermis, while the lowest was in the olfactory bulbs. nih.govresearchgate.net Quantification of [11C]Martinostat uptake was reliably performed using kinetic modeling, and the resulting standard uptake value (SUV) ratios showed a good correlation with in vitro measures of HDAC1-3 protein levels determined by western blot. nih.gov This correlation supports the use of [11C]Martinostat as a valid in vivo measure of cerebral HDAC1-3 protein levels. nih.govresearchgate.net
| Brain Region | [11C]Martinostat Uptake | Correlation with HDAC1-3 Levels |
| Cerebellum Vermis | Highest | Good correlation between SUV ratio and protein levels. nih.gov |
| Frontal Cortex | Moderate | Good correlation between SUV ratio and protein levels. nih.gov |
| Hippocampus | Moderate | Good correlation between SUV ratio and protein levels. nih.gov |
| Olfactory Bulbs | Lowest | N/A |
Quantitative Imaging of HDACs in the Central Nervous System (CNS)
[11C]Martinostat PET imaging allows for the non-invasive quantification of HDAC expression in the living brain, providing insights into the role of these enzymes in various neurological and psychiatric disorders. harvard.eduacs.org
PET studies with [11C]Martinostat have revealed a heterogeneous distribution of HDACs throughout the brain in animal models. In nonhuman primates, high uptake was observed in the cortex, cerebellum, and subcortical regions, reflecting the high density of HDACs in these areas. nih.gov Similarly, in the pig brain, [11C]Martinostat distributed widely, with the highest concentrations found in the cerebellum vermis. nih.govresearchgate.net This regional distribution is consistent with the known expression patterns of class I HDACs (HDAC1, 2, and 3), which are the primary targets of Martinostat. wikipedia.org The ability to map the regional density of HDACs in vivo is a significant advancement for studying the epigenetic landscape of the brain in both healthy and diseased states. harvard.edu
A key application of [11C]Martinostat is the in vivo determination of specific binding and the measurement of enzyme occupancy by HDAC inhibitors. In nonhuman primates, pretreatment with unlabeled Martinostat demonstrated a dose-dependent reduction in the binding of [11C]Martinostat, allowing for the calculation of enzyme occupancy. nih.gov These studies showed that high target occupancy (over 80%) could be achieved. nih.gov The high specific binding of [11C]Martinostat, coupled with a low non-displaceable uptake, provides a large dynamic range for accurately measuring changes in HDAC density and occupancy. nih.govacs.org This capability is crucial for the development of new HDAC-targeting drugs, as it allows for the direct assessment of whether a drug is engaging its target in the brain at therapeutic doses. harvard.edu
Kinetic Modeling Approaches for In Vivo Quantification (e.g., Two-Tissue Compartment Model, Ichise MA1)
The in vivo quantification of histone deacetylase (HDAC) expression using [11C]Martinostat has been rigorously evaluated through various kinetic modeling approaches. nih.gov Among the models tested, the two-tissue compartment model (2TCM) has been identified as the most suitable for describing the dynamic positron emission tomography (PET) data of [11C]Martinostat in the brain. nih.gov This model, which conceptualizes the tissue as having two distinct kinetic compartments representing free/non-specifically bound and specifically bound tracer, statistically provides a better fit compared to a one-tissue compartment model (1TCM). nih.govturkupetcentre.net The 1TCM was found to be insufficient in explaining the PET time-activity curves and resulted in an underestimation of the total distribution volume (VT). nih.gov
Studies in nonhuman primates have demonstrated that [11C]Martinostat has favorable kinetic properties for imaging. nih.govacs.org It exhibits rapid uptake from the blood into the brain, indicated by a high average transport rate constant (K1) of 0.65 mL/cm³/min. nih.govnih.gov The dissociation rate constant from the specific binding compartment (k4) is small, with an average of 0.0085 min⁻¹, indicating slow washout kinetics. nih.govnih.gov This slow clearance is likely due to a combination of factors, including high affinity for the target enzymes and high target density in both the brain and peripheral organs. nih.gov Despite the slow kinetics, the binding of [11C]Martinostat has been shown to be reversible. nih.gov
The total distribution volume (VT), a measure proportional to the density of available binding sites, is high for [11C]Martinostat, ranging from 29.9 to 54.4 mL/cm³ in the brain. nih.govacs.org This high VT, coupled with a low estimated non-displaceable uptake (VND) of 8.6 ± 3.7 mL/cm³, suggests a high degree of specific binding to HDACs. nih.govnih.gov In addition to compartmental models, graphical analysis methods such as the Logan Plot and Multilinear Analysis 1 (MA1) have also been evaluated for estimating VT. nih.gov The VT values obtained with the invasive Logan plot were found to be in good agreement with those estimated using the 2TCM. nih.gov
Table 1: Kinetic Rate Constants for [11C]Martinostat in the Brain (2TCM)
| Parameter | Average Value | Range | Unit |
|---|---|---|---|
| K₁ | 0.65 | 0.39–0.89 | mL/cm³/min |
| k₂ | 0.85 | 0.52–1.50 | min⁻¹ |
| k₃ | 0.34 | 0.29–0.40 | min⁻¹ |
| k₄ | 0.0085 | 0.0071–0.0099 | min⁻¹ |
| VT | - | 29.9–54.4 | mL/cm³ |
| VND | 8.6 (± 3.7) | - | mL/cm³ |
Data derived from studies in nonhuman primates. nih.govacs.orgnih.gov
Quantitative Imaging of HDACs in Peripheral Organs
[11C]Martinostat has proven to be a versatile PET probe, demonstrating quantifiable uptake not only in the central nervous system but also in a diverse range of peripheral organs. nih.govacs.org Imaging studies in nonhuman primates have shown high and specific uptake in the heart, kidney, pancreas, and spleen, indicating the presence of significant HDAC expression in these tissues. nih.govnih.govacs.org The distinct time-activity curve shapes for each organ suggest unique profiles of HDAC target density and affinity. nih.gov
Myocardium and Cardiac Epigenetic Regulation
PET-MR imaging with [11C]Martinostat enables the in vivo assessment of HDAC expression in the human heart. medrxiv.org The probe's kinetics are well-suited for cardiac imaging, with a high target-to-background ratio and rapid washout from the blood pool. medrxiv.org Studies have revealed a markedly high level of HDAC expression in the human myocardium, with standardized uptake values (SUVs) being approximately eight times higher than in skeletal muscle. medrxiv.org Ex vivo analysis using a cellular thermal shift assay (CETSA) confirmed that Martinostat engages with class I HDAC paralogs (HDAC1, 2, and 3) in myocardial tissue. medrxiv.org This capability to image myocardial HDAC expression in humans presents a valuable tool for exploring the role of epigenetic regulation in cardiovascular diseases, such as heart failure, and for potentially guiding the development of therapeutic HDAC inhibitors. medrxiv.org
Brown Adipose Tissue (BAT) and White Adipose Tissue (WAT)
Quantitative imaging has demonstrated a significant difference in [11C]Martinostat uptake between brown adipose tissue (BAT) and white adipose tissue (WAT). medrxiv.org In healthy human volunteers, HDAC density, as measured by [11C]Martinostat SUVs, was significantly higher in BAT compared to WAT (0.96 ± 0.29 vs. 0.17 ± 0.08, respectively). medrxiv.org This finding was corroborated by quantitative polymerase chain reaction (qPCR) analysis of biopsy specimens, which confirmed higher mRNA expression of class I HDACs, particularly HDAC2 and HDAC3, in BAT. medrxiv.org The ability to non-invasively quantify HDAC expression in BAT opens avenues for investigating the epigenetic regulation of this metabolically active tissue. medrxiv.org
Table 2: [11C]Martinostat Standardized Uptake Values (SUV) in Human Tissues
| Tissue | SUV (mean ± SD) |
|---|---|
| Myocardium | 4.4 ± 0.6 |
| Skeletal Muscle | 0.54 ± 0.29 |
| Brown Adipose Tissue (BAT) | 0.96 ± 0.29 |
| White Adipose Tissue (WAT) | 0.17 ± 0.08 |
Data from PET-MR imaging in healthy volunteers. medrxiv.org
Other Organ Systems (e.g., kidney, pancreas, spleen)
In addition to the heart and adipose tissues, preclinical studies in nonhuman primates have consistently shown high and specific binding of [11C]Martinostat in other major peripheral organs. nih.gov High uptake has been observed in the kidney, pancreas, and spleen. nih.govacs.org The signal in these organs was markedly reduced following pretreatment with unlabeled Martinostat, indicating that the uptake represents specific binding to HDACs. nih.govacs.org These findings support the use of [11C]Martinostat as a broadly applicable tool for evaluating HDAC density and target engagement in a variety of organ systems in both health and disease. nih.gov
Evaluation of HDAC Target Engagement by Pharmacological Interventions
A key application of [11C]Martinostat PET is the in vivo assessment of target engagement for HDAC inhibitor drugs. acs.orgnih.gov This allows for the quantification of how effectively a drug binds to its intended target (HDAC enzymes) in a living organism, which is crucial information for drug development. harvard.edu By measuring the displacement of the [11C]Martinostat signal after administration of an HDAC inhibitor, researchers can determine the degree of enzyme occupancy. nih.gov
Self-Blocking Studies with Unlabeled Martinostat
To validate the specificity of the [11C]Martinostat signal, self-blocking studies are a critical experimental step. nih.gov In these studies, a non-radioactive ("cold") version of Martinostat is administered prior to the injection of the [11C]Martinostat radiotracer. nih.govnih.gov The unlabeled compound competes with the radiotracer for binding to HDAC enzymes.
Numerous studies in both rodents and nonhuman primates have demonstrated that pretreatment with unlabeled Martinostat leads to a significant, dose-dependent reduction in [11C]Martinostat uptake in both the brain and peripheral organs. nih.govnih.govacs.org This blockade confirms that the radiotracer binds specifically and reversibly to its target enzymes. nih.gov In nonhuman primates, blocking doses of unlabeled Martinostat resulted in very high enzyme occupancy, reaching up to 99%, with large corresponding decreases in regional VT values. nih.govacs.org Similarly, in rats, pretreatment with unlabeled Martinostat prevented more than 60% of the probe's binding in the brain. acs.org These self-blocking experiments are essential for validating [11C]Martinostat as a reliable tool for quantifying HDAC density and for measuring target engagement of novel HDAC inhibitors. nih.govnih.gov
Competition Studies with Structurally Dissimilar HDAC Inhibitors (e.g., SAHA, CN133)
The specificity of [11C]Martinostat binding to HDAC enzymes has been validated through in vivo competition studies using both homologous and heterologous blocking agents in animal models. nih.gov These studies are crucial for confirming that the PET signal is a true measure of HDAC density and for assessing the brain penetrance and target engagement of other HDAC inhibitors (HDACi).
In heterologous competition experiments, pretreatment with structurally different HDAC inhibitors has been shown to reduce the binding of [11C]Martinostat. For instance, the hydroxamic acid-based inhibitor CN54 produced a robust 40% blockade of the [11C]Martinostat signal in the whole brain of rats. nih.gov In contrast, ortho-aminoanilide benzamide inhibitors such as CI-994, Cpd60, and RGFP966 resulted in more modest blockade, ranging from 7-14%. nih.gov These findings highlight the utility of [11C]Martinostat PET in resolving the brain exposure of various chemical classes of HDAC inhibitors.
Notably, the compound designated CN133 is, in fact, Martinostat itself. harvard.edu Therefore, studies involving CN133 and [11C]Martinostat function as homologous or self-blocking experiments. These are fundamental for demonstrating the radiotracer's specific, reversible, and dose-dependent binding to its target. researchgate.net In a prostate cancer xenograft model, treatment with CN133 led to a significant reduction in [11C]Martinostat uptake in the tumor, directly visualizing the therapeutic engagement of the target HDAC enzymes. researchgate.netresearchgate.net Similarly, studies in non-human primates demonstrated that pretreatment with unlabeled Martinostat could block up to 99% of the [11C]Martinostat signal, confirming the high proportion of specific binding. nih.govnih.gov
| Blocking Agent | Inhibitor Class | Observed Blockade of [11C]Martinostat Signal | Reference |
|---|---|---|---|
| CN54 | Hydroxamic Acid | ~40% | nih.gov |
| CI-994 | ortho-Aminoanilide Benzamide | 9-14% | nih.gov |
| Cpd60 | Benzamide | 7-10% | nih.gov |
| RGFP966 | Benzamide | 7-10% | nih.gov |
Applications in Preclinical Disease Models
[11C]Martinostat PET imaging serves as a powerful translational tool, enabling the investigation of epigenetic mechanisms in a range of CNS disorders and cancers. nih.gov
Alzheimer's Disease (AD): The role of epigenetic dysregulation in Alzheimer's disease has been investigated using [11C]Martinostat PET. Studies have revealed a reduction in class I HDAC (HDAC I) levels in brain regions affected by AD pathology, such as the posterior cingulate, precuneus, and inferior parietal cortices. nih.govresearchgate.netnih.gov This reduction in HDAC I, as measured by [11C]Martinostat uptake, is associated with increased levels of amyloid-β and tau proteins. nih.govelsevierpure.com Furthermore, the decrease in HDAC I availability appears to mediate the harmful effects of amyloid and tau on brain atrophy and cognitive decline. nih.govnih.gov These in vivo imaging findings in humans are corroborated by observations in a transgenic rat model expressing human amyloid-β and tau pathology, which also showed reduced HDAC I levels in corresponding brain regions. nih.govelsevierpure.com
Mood Disorders: HDAC inhibitors have shown potential as therapeutics in preclinical models of mood disorders. nih.gov [11C]Martinostat imaging has been instrumental in the development of novel, brain-penetrant HDAC inhibitors for these conditions. For example, PET imaging was used to confirm robust target engagement for a new compound, CN147. This confirmation of brain penetrance and HDAC engagement was critical, as subsequent chronic treatment with CN147 produced an antidepressant-like effect in the forced swim test in rats. nih.gov This demonstrates the value of [11C]Martinostat in linking target engagement in the brain to behavioral outcomes.
While the application of radiolabeled HDAC inhibitors in oncology has been extensive, their use in glioblastoma (GB) imaging is less explored. However, [11C]Martinostat has been recommended for imaging HDAC expression in GB due to its demonstrated target specificity and ability to cross the blood-brain barrier. nih.gov Nuclear imaging of HDAC expression with tracers like [11C]Martinostat could improve the understanding of the role these enzymes play in the formation of gliomas (gliomagenesis). nih.gov Such imaging could also help identify patients who are most likely to benefit from HDACi-targeted therapy and aid in optimizing the therapeutic doses of new HDAC inhibitors for glioma treatment. nih.gov
[11C]Martinostat PET/CT imaging has been effectively used to monitor the therapeutic efficacy of HDAC inhibitors in preclinical models of castration-resistant prostate cancer (CRPC). In a study involving CRPC xenografts in mice, [11C]Martinostat imaging was able to detect early tumor lesions. researchgate.net The study evaluated the effect of the novel HDAC inhibitor CN133 (Martinostat) and found that the treatment resulted in a 50% reduction in tumor volume compared to a placebo group. researchgate.netresearchgate.net PET imaging revealed a significant reduction of [11C]Martinostat uptake in the tumors of the CN133-treated group, while uptake was upregulated in the placebo group. researchgate.net Crucially, the reduction in [11C]Martinostat uptake showed a significant correlation with the change in tumor volume, indicating that the PET imaging biomarker reflects the therapeutic response. researchgate.net
| Parameter | Placebo Group | CN133 (Martinostat) Treatment Group | Reference |
|---|---|---|---|
| Tumor Volume Change | Increase | ~50% reduction | researchgate.netresearchgate.net |
| [11C]Martinostat Uptake | Upregulated | Significantly reduced | researchgate.net |
| Correlation of Uptake Change and Volume Change | Significant correlation | Significant correlation | researchgate.net |
Comparative Analysis with Other Histone Deacetylase Inhibitors and Imaging Agents
Structural Features and Pharmacological Similarities/Distinctions
Histone deacetylase inhibitors typically possess a common pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker region, and a capping group that interacts with the surface of the enzyme. Martinostat, like many other HDAC inhibitors, adheres to this structural motif. Its structure features a hydroxamic acid group which acts as the ZBG, chelating the zinc ion in the active site of HDAC enzymes. This is a feature it shares with the well-known pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.
However, the distinction of Martinostat lies in its capping group, which is a bulky adamantane moiety. This large, lipophilic group contributes to the molecule's ability to penetrate the blood-brain barrier, a significant pharmacological advantage for targeting HDACs in the central nervous system. In contrast, SAHA possesses a simpler phenyl group as its cap. This structural difference influences their respective binding affinities and selectivity profiles for different HDAC isoforms. While both are considered pan-HDAC inhibitors, Martinostat demonstrates potent activity against Class I HDACs (isoforms 1, 2, and 3) and Class IIb HDAC (isoform 6) with low nanomolar affinities elsevierpure.com. In tissue-based assays, its selectivity is more pronounced for Class I HDACs elsevierpure.com.
Comparative Efficacy and Selectivity of Martinostat versus Other HDAC Inhibitors (e.g., SAHA, CN133) in Research Models
The efficacy and selectivity of Martinostat and its analogs have been compared to other HDAC inhibitors in various research settings, revealing notable differences.
Efficacy against Cancer Models
In preclinical models of chronic myeloid leukemia (CML), Martinostat has demonstrated superior performance compared to SAHA. It has been shown to be more effective at inducing histone and tubulin hyperacetylation in both imatinib-sensitive and resistant CML cells at lower concentrations than SAHA mdpi.com. Furthermore, Martinostat exhibited greater potency in inhibiting colony formation and inducing apoptosis in CML cells mdpi.com.
Another related compound, CN133, which shares structural similarities with Martinostat, has also shown enhanced efficacy over SAHA. In a castration-resistant prostate cancer (CRPC) model, treatment with CN133 resulted in a more significant reduction in tumor volume compared to SAHA treatment nih.gov. Pharmacological studies indicated that CN133 was almost 100-fold more efficacious than SAHA in inhibiting cell proliferation, invasion, and migration in this model nih.gov.
Selectivity Profile
Biochemical assays have provided a quantitative comparison of the inhibitory activity of Martinostat and SAHA against various HDAC isoforms. These studies confirm that Martinostat is a potent pan-HDAC inhibitor, often exhibiting lower IC50 values than SAHA for several HDAC enzymes.
| HDAC Isoform | Martinostat IC50 (nM) | SAHA IC50 (nM) |
| Total HDACs | 9 ± 2 | 23 ± 6 |
| HDAC1 | 80 ± 3 | 89 ± 6 |
| HDAC2 | 61 ± 7 | 141 ± 11 |
| HDAC6 | 1.6 ± 0.3 | 4.2 ± 0.5 |
| HDAC10 | 10 ± 1 | 50 ± 8 |
This table presents a summary of the half-maximal inhibitory concentrations (IC50) of Martinostat and SAHA against various histone deacetylase (HDAC) isoforms. The data is compiled from a study on chronic myeloid leukemia cells. mdpi.com
The data indicates that Martinostat is a more potent inhibitor of total HDAC activity and shows significantly greater potency against HDAC2, HDAC6, and HDAC10 compared to SAHA mdpi.com.
Comparison with Alternative HDAC-Targeting Radiopharmaceuticals (e.g., [18F]F-MGS3, [18F]BA3)
The development of radiolabeled HDAC inhibitors for PET imaging has opened new avenues for studying the role of HDACs in health and disease. [11C]Martinostat is a key player in this field, but other radiopharmaceuticals have also been developed, each with distinct characteristics.
[11C]Martinostat
Labeled with the positron-emitting isotope carbon-11 (B1219553), [11C]Martinostat has been successfully used to quantify Class I HDACs (isoforms 1, 2, and 3) in the human brain researchgate.net. Its ability to cross the blood-brain barrier allows for non-invasive imaging of HDAC expression and target engagement in neurological disorders such as Alzheimer's disease. A key advantage of [11C]Martinostat is its demonstrated utility in human studies for neuroepigenetic imaging researchgate.net. However, the short half-life of carbon-11 (approximately 20 minutes) presents logistical challenges, requiring an on-site cyclotron for its production.
[18F]F-MGS3
Information specifically comparing [18F]F-MGS3 directly with [11C]Martinostat is limited in the provided search results.
[18F]BA3
[18F]BA3 is a novel benzamide-based radiotracer developed for imaging HDAC1 and HDAC2. It exhibits high inhibitory potency, with IC50 values of 4.8 nM for HDAC1 and 39.9 nM for HDAC2, and demonstrates high specificity over HDAC3 and HDAC6 nih.gov. The use of fluorine-18 (B77423), with its longer half-life of approximately 110 minutes, offers a logistical advantage over carbon-11, allowing for centralized production and distribution. However, the development of [18F]BA3 for non-invasive PET imaging of HDAC1/2 is still in the optimization phase, with initial studies indicating that further refinement of its properties is necessary for robust in vivo application nih.gov.
| Radiopharmaceutical | Target HDACs | Isotope | Key Characteristics |
| [11C]Martinostat | Class I (HDAC1, 2, 3) | Carbon-11 | Good brain penetration; validated for human neuroimaging; short half-life requires on-site cyclotron. |
| [18F]BA3 | HDAC1 and HDAC2 | Fluorine-18 | High inhibitory potency and selectivity; longer half-life than 11C; requires further optimization for PET imaging. |
This table offers a comparative look at the features of different HDAC-targeting radiopharmaceuticals.
Future Directions and Emerging Research Avenues for Martinostat Hydrochloride
Advancements in Radiotracer Development (e.g., [¹⁸F]-labeled derivatives)
The current iteration of the Martinostat radiotracer, [¹¹C]Martinostat, utilizes carbon-11 (B1219553), a positron-emitting isotope with a short half-life of approximately 20 minutes. While effective for in vivo imaging, this short half-life necessitates an on-site cyclotron for production, limiting its widespread clinical and research application. A significant future direction lies in the development of fluorine-18 (B77423) ([¹⁸F])-labeled derivatives of Martinostat. Fluorine-18 has a longer half-life of nearly 110 minutes, which would allow for centralized production and distribution, thereby increasing its accessibility to a broader range of research institutions and hospitals.
The development of ¹⁸F-labeled HDAC inhibitors is an active area of research. For instance, radiotracers like [¹⁸F]FAHA and the more recently developed [¹⁸F]NT160 have shown promise for imaging class IIa HDACs. nih.govnih.govacs.org These efforts provide a roadmap for creating an ¹⁸F-labeled version of Martinostat. The challenge in developing such a derivative is to ensure that the addition of the larger fluorine atom does not negatively impact the molecule's ability to cross the blood-brain barrier or its binding affinity and selectivity for class I HDACs (HDAC1, 2, and 3), which are the primary targets of Martinostat. nih.govnih.govwikipedia.org
Successful development of an [¹⁸F]-labeled Martinostat would facilitate longer imaging protocols, potentially allowing for more detailed kinetic modeling and a better understanding of HDAC dynamics in the brain. It would also enable studies in regions without immediate access to a cyclotron, thus accelerating research into the role of HDACs in various diseases.
Table 1: Comparison of Carbon-11 and Fluorine-18 Isotopes for PET Radiotracers
| Feature | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) |
|---|---|---|
| Half-life | ~20.4 minutes | ~109.8 minutes |
| Production | Requires on-site cyclotron | Can be produced at a central facility and distributed |
| Imaging Time | Shorter duration scans | Allows for longer duration and delayed imaging |
| Logistical Feasibility | Limited to centers with cyclotrons | More widely accessible |
| Examples in HDAC Imaging | [¹¹C]Martinostat | [¹⁸F]FAHA, [¹⁸F]NT160 |
Integration with Advanced Imaging Modalities for Multimodal Research (e.g., PET-MR)
The integration of Martinostat PET with other advanced imaging modalities, particularly magnetic resonance imaging (MRI) in simultaneous PET/MR scanners, represents a powerful frontier in multimodal research. nih.gov This combination offers the molecular insights of PET with the exceptional soft-tissue contrast and anatomical detail of MRI. scintica.comauntminnie.com
Simultaneous PET/MR acquisition provides intrinsically co-registered images, eliminating the need for retrospective image fusion which can be prone to inaccuracies, especially in complex anatomical regions. nih.gov This precise alignment is crucial for accurately localizing changes in HDAC expression to specific brain structures defined by MRI. The benefits of this integrated approach are manifold:
Enhanced Anatomical Localization: MRI can provide detailed structural information, allowing for more precise correlation of Martinostat uptake with specific cortical and subcortical regions.
Reduced Radiation Exposure: Compared to PET/CT, PET/MR significantly reduces the patient's radiation dose as MRI does not use ionizing radiation. auntminnie.com
Comprehensive Functional and Structural Analysis: The ability to acquire functional data from PET (HDAC expression) and a variety of MRI sequences (e.g., functional MRI, diffusion tensor imaging) in a single session allows for a more holistic understanding of brain function and pathology.
Studies have already begun to utilize simultaneous PET/MR with [¹¹C]Martinostat to investigate conditions like Alzheimer's disease. nih.gov Future research will likely leverage this technology to explore the relationship between HDAC expression, brain structure, functional connectivity, and white matter integrity in a wide range of neuropsychiatric disorders.
Expanding Applications in Epigenetic Research and Drug Discovery Methodologies
Beyond its current applications, Martinostat is poised to significantly expand its role in fundamental epigenetic research and drug discovery.
In epigenetic research , [¹¹C]Martinostat PET imaging is being used to investigate the in vivo role of HDACs in the pathophysiology of various conditions, including schizophrenia, bipolar disorder, and Alzheimer's disease. broadinstitute.orgacs.orgnih.gov These studies are moving beyond simply mapping HDAC distribution to exploring how HDAC expression changes with age, disease progression, and in response to environmental factors. broadinstitute.org Furthermore, chemoproteomic studies are underway to better characterize the binding specificity of Martinostat in human brain tissue, which could reveal novel interacting protein partners and further clarify its biological role. acs.orgnih.govresearchgate.net
In the realm of drug discovery , Martinostat serves as an invaluable tool for the development of novel HDAC inhibitors. harvard.edu One of the major challenges in developing drugs for central nervous system disorders is confirming that the drug reaches its intended target in the brain. acs.org [¹¹C]Martinostat PET can be used to measure the target engagement of new, unlabeled HDAC inhibitor drug candidates. harvard.eduacs.org By performing a baseline [¹¹C]Martinostat scan and then another after administering the therapeutic drug, researchers can quantify the degree to which the new drug occupies HDAC enzymes in the brain. This provides crucial information about dose-response relationships and helps to optimize dosing in clinical trials. nih.gov
Moreover, Martinostat itself is being investigated for its therapeutic potential. Recent studies have shown that it can enhance the effects of other cancer drugs, such as imatinib, in overcoming drug resistance in chronic myeloid leukemia. nih.gov This suggests a future role for Martinostat not just as an imaging agent, but potentially as part of a combination therapy, with its associated radiotracer being used to monitor treatment efficacy. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| [¹¹C]Martinostat |
| [¹⁸F]-labeled derivatives |
| [¹⁸F]DFAHA |
| [¹⁸F]FAHA |
| [¹⁸F]NT160 |
| [¹⁸F]TFAHA |
| Imatinib |
| Martinostat |
Q & A
Q. How is Martinostat validated as a selective HDAC imaging probe for preclinical studies?
Martinostat’s selectivity is validated through in vitro binding assays showing high affinity for HDAC 1, 2, and 3, with weaker binding to HDAC 6. In vivo specificity is confirmed via self-blocking experiments in non-human primates (NHPs), where a 2 mg/kg dose reduces total distribution volume (VT) by >50%, indicating target engagement . Rodent studies further validate specificity using structurally dissimilar inhibitors (e.g., CN54) to rule out off-target effects . Researchers should prioritize cross-species validation and use blocking studies to confirm target specificity in new models.
Q. What experimental design considerations are critical for initial Martinostat PET studies in animal models?
Key considerations include:
- Dosing : Use 1–2 mg/kg Martinostat to balance target engagement and minimize off-target effects (e.g., dopamine transporter inhibition observed at 50 nM in vitro but absent in vivo at 1 mg/kg) .
- Imaging Protocol : Standardize scan duration (e.g., 90 min dynamic PET) and quantify VT using kinetic modeling (e.g., Logan graphical analysis) .
- Control Groups : Include baseline scans, self-blocking cohorts, and disease models to assess HDAC dysregulation .
Q. How do in vitro HDAC inhibition assays with Martinostat inform in vivo study design?
In vitro thermal stabilization assays (e.g., % HDAC paralog stabilization post-Martinostat incubation) provide IC50 values and guide dosing for in vivo studies. However, in vitro findings (e.g., 24% dopamine transporter inhibition at 50 nM) must be tested in vivo using tracer competition studies (e.g., 11C-β-CFT) to confirm clinical relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo off-target effects of Martinostat?
While in vitro screens may suggest off-target binding (e.g., dopamine transporter inhibition), in vivo studies using tracer competition (e.g., 11C-β-CFT) and dose-response curves are critical to confirm specificity. For example, 1 mg/kg Martinostat shows no competition with 11C-β-CFT in vivo, validating its selectivity for HDACs in living systems . Advanced studies should combine in vitro high-throughput screening with in vivo PET validation to resolve discrepancies.
Q. What methodologies are recommended for translating Martinostat PET findings to clinical trials in neuropsychiatric disorders?
- Patient Stratification : Use baseline Martinostat PET to subgroup patients by HDAC expression (e.g., schizophrenia patients show reduced hippocampal HDAC levels ).
- Outcome Correlation : Link PET-derived HDAC density changes to symptom severity (e.g., chronic low back pain [cLBP] cohorts ).
- Longitudinal Design : Monitor HDAC expression pre/post-treatment to assess target engagement of HDAC inhibitors .
Q. How can multi-modal imaging (PET/MRI) enhance Martinostat’s utility in epigenetic research?
Simultaneous PET/MRI allows spatial correlation of HDAC density (via Martinostat VT) with structural/functional MRI metrics (e.g., gray matter volume, functional connectivity). For example, HDAC expression is 2× higher in gray matter (hippocampus, amygdala) than white matter, suggesting region-specific epigenetic regulation . This integration aids mechanistic studies in diseases like cLBP, where HDAC dysregulation correlates with pain-related neural circuits .
Q. What statistical approaches address variability in Martinostat uptake across brain regions?
Normalize VT values to reference regions with stable HDAC expression (e.g., cerebellum) or use voxel-wise analysis (e.g., Statistical Parametric Mapping [SPM]) to account for regional heterogeneity . For cross-study comparisons, harmonize imaging protocols and validate reproducibility in phantoms .
Methodological Best Practices
Q. How should researchers validate HDAC inhibition in vitro when using Martinostat?
- Thermal Stabilization Assays : Quantify % HDAC stabilization using immunoreactive band intensity before/after Martinostat incubation .
- Dose-Response Curves : Establish IC50 values for HDAC paralogs to guide in vivo dosing .
- Cell-Based Models : Use neural progenitor cells to assess gene regulation downstream of HDAC inhibition (e.g., chromatin-modifying enzyme targets ).
Q. What are the ethical and technical considerations for first-in-human Martinostat PET studies?
- Radiation Safety : Adhere to FDA exploratory IND guidelines for microdosing (e.g., <30 μg Martinostat) .
- Informed Consent : Disclose potential risks (e.g., trace radiation exposure) and research-only use .
- Data Sharing : Publish kinetic modeling parameters (e.g., k3/k4 ratios) to enable cross-site reproducibility .
Data Interpretation Challenges
Q. How can researchers differentiate disease-specific HDAC alterations from confounding factors (e.g., medication effects)?
- Covariate Analysis : Adjust for variables like age, sex, and medication history in statistical models (e.g., ANCOVA) .
- Postmortem Validation : Compare PET findings with HDAC expression in autopsy-matched brain tissues .
- Pharmacological Challenges : Administer HDAC inhibitors (e.g., vorinostat) to test reversibility of PET signal changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
